molecular formula C20H41B B1661939 1-Bromo-3,7,11,15-tetramethylhexadecane CAS No. 2791-57-3

1-Bromo-3,7,11,15-tetramethylhexadecane

Cat. No.: B1661939
CAS No.: 2791-57-3
M. Wt: 361.4 g/mol
InChI Key: DNKBEUKCVDMKFH-UHFFFAOYSA-N
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Description

1-Bromo-3,7,11,15-tetramethylhexadecane is an organic compound with the molecular formula C20H41Br. It is also known as phytanyl bromide. This compound is a derivative of hexadecane, where four methyl groups are attached to the 3rd, 7th, 11th, and 15th carbon atoms, and a bromine atom is attached to the 1st carbon atom. It is commonly used in organic synthesis and various industrial applications .

Preparation Methods

The synthesis of 1-Bromo-3,7,11,15-tetramethylhexadecane typically involves the bromination of 3,7,11,15-tetramethylhexadecane. This reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions usually involve maintaining a low temperature to control the reactivity of bromine and prevent side reactions .

Industrial production methods may involve more advanced techniques such as continuous flow reactors to ensure consistent product quality and yield. These methods are designed to optimize reaction conditions, minimize waste, and enhance safety .

Chemical Reactions Analysis

1-Bromo-3,7,11,15-tetramethylhexadecane undergoes various chemical reactions, including:

Scientific Research Applications

1-Bromo-3,7,11,15-tetramethylhexadecane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. .

    Biology: The compound is used in the study of lipid metabolism and membrane biology. .

    Medicine: Research into its potential therapeutic applications is ongoing. .

    Industry: It is used in the production of specialty chemicals, lubricants, and surfactants. .

Mechanism of Action

The mechanism of action of 1-Bromo-3,7,11,15-tetramethylhexadecane depends on the specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, its lipid-like structure allows it to interact with cell membranes and lipid bilayers, influencing membrane fluidity and permeability .

Comparison with Similar Compounds

1-Bromo-3,7,11,15-tetramethylhexadecane can be compared with other similar compounds such as:

These comparisons highlight the unique properties of this compound, particularly its reactivity and applications in various fields .

Properties

IUPAC Name

1-bromo-3,7,11,15-tetramethylhexadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41Br/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h17-20H,6-16H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKBEUKCVDMKFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445234
Record name Phytanyl Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2791-57-3
Record name Phytanyl Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of magnesium bromide diethyl etherate (25.9 g, 100.3 mmol) in anhydrous diethyl ether (250 mL) under nitrogen at room temperature was added a solution of phytanyl mesylate (18.9 g, 50.2 mmol) in anhydrous diethyl ether (200 mL) dropwise over 15 minutes. The resulting slurry was stirred for 72 hours at room temperature. Upon completion, the reaction mixture was cooled to 0° C. and ice cold water was added dropwise until all solid dissolved and bubbling stopped. Diethyl ether (300 mL) was added, and the organic and aqueous layers separated. The aqueous layer was back-extracted with diethyl ether (200 mL). The combined diethyl ether extracts were dried on MgSO4, filtered, and concentrated. The resulting oil was purified by column chromatography (column 10″L×2″W; eluted with 100% hexanes) to afford the product as a pale yellow oil (16.3 g, 90%).
Quantity
25.9 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
phytanyl mesylate
Quantity
18.9 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
90%

Synthesis routes and methods II

Procedure details

Magnesium bromide etherate (17 g, 55 mmol) and a stir bar were added to a 500 mL round bottom flask. The flask was sealed and flushed with nitrogen and anhydrous diethyl ether (200 mL) added via cannula. A solution of phytanyl mesylate (10.9 g, 28.9 mmol (FW=377)) in anhydrous ether (50 mL) was also added via canulla, and the suspension stirred overnight. The following morning a precipitate had formed on the side of the flask. Chilled water (200 mL) was added (ppte dissolved) and the mixture transferred to a 1000-mL separating funnel. After shaking, the organic phase was separated. The aqueous phase was then extracted with ether (2×150 mL) and all ether phases combined. The ether phase was washed with water (2×150 mL), brine (150 mL) and dried over anhydrous Mg2SO4. The solution was filtered, concentrated, and purified by flash chromatography. Final yield 9.5 g (26.3 mmol, 91.1%).
Quantity
17 g
Type
reactant
Reaction Step One
Name
phytanyl mesylate
Quantity
10.9 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a mixture of 40.0 g (134 mmol) of 3,7,11,15-tetramethyl-1-hexadecanol and 400 mL of 48% hydrobromic acid was slowly added 40 mL of concentrated sulfuric acid. The reaction mixture was heated at 100° C. for 24 h and poured into 1.2 L of water. The mixture was extracted with hexanes, and the combined organic phases were washed with saturated aqueous NaHCO3 and dried over MgSO4. The solution was concentrated to a dark liquid, which was eluted through 3 inches (7.6 cm) of silica with hexanes. Concentration of the eluent yielded a light amber liquid, and bulb-to-bulb distillation gave 40.8 g (84%) of 1-bromo-3,7,11,15-tetramethylhexadecane as a clear, colorless liquid, bp 160-180° C. at 0.06 mm Hg.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.2 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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